2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID
Description
This compound features a dioxoloquinoline core fused with a 1,3-dioxolane ring and a quinoline scaffold substituted with an ethyl group at position 5 and an oxo group at position 6. The formamido linkage at position 7 connects the core to a 3-phenylpropanoic acid moiety, which introduces both aromatic (phenyl) and carboxylic acid functionalities. Its molecular framework shares similarities with other heterocyclic carboxylic acid derivatives, such as those in (e.g., OOG000, a related dioxoloquinoline-7-carboxylic acid), but distinguishes itself via the formamido-phenylpropanoic acid substituent .
Properties
IUPAC Name |
(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-2-24-11-15(20(25)14-9-18-19(10-17(14)24)30-12-29-18)21(26)23-16(22(27)28)8-13-6-4-3-5-7-13/h3-7,9-11,16H,2,8,12H2,1H3,(H,23,26)(H,27,28)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUVKSIPHPNWJE-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(CC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the quinoline core or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to two structurally related molecules from the evidence:
3-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANOIC ACID (): Core Structure: Contains a 1,2,4-oxadiazole ring instead of a dioxoloquinoline. Substituents: A 4-ethoxyphenyl group and a propanoic acid chain. Key Properties: Molecular weight = 262.26; XLogP3 = 1.9; hydrogen bond donors = 1, acceptors = 6 . Comparison: The oxadiazole core may confer greater metabolic stability compared to the dioxoloquinoline, while the ethoxyphenyl group enhances lipophilicity.
3-[4-BENZYL-3-OXO-7-(TRIFLUOROMETHYL)QUINOXALIN-2-YL]PROPANOIC ACID (): Core Structure: Quinoxaline (two adjacent nitrogen atoms) vs. quinoline (one nitrogen). Substituents: Benzyl, trifluoromethyl, and propanoic acid groups. The trifluoromethyl group in this compound enhances bioavailability compared to the target’s phenylpropanoic acid.
Data Table: Comparative Properties
Research Findings and Implications
- Structural Diversity: The dioxoloquinoline core in the target compound offers a unique scaffold for drug design, differing from oxadiazole () and quinoxaline () derivatives. Its fused dioxolane ring may enhance rigidity and binding specificity .
- Solubility vs. Bioavailability: The target’s carboxylic acid and formamido groups improve aqueous solubility compared to the trifluoromethyl-containing quinoxaline derivative, which prioritizes membrane permeability .
- Synthetic Complexity: The ethyl and oxo groups on the quinoline core () suggest synthetic challenges similar to those in OOG000, requiring precise functionalization .
Biological Activity
The compound 2-({5-ethyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-7-yl}formamido)-3-phenylpropanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Synthesis
This compound features a quinoline backbone fused with a dioxole structure and is substituted with a phenylpropanoic acid moiety. The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. The detailed synthetic pathway is crucial for understanding how structural modifications can influence biological activity.
Antimicrobial Properties
Research indicates that derivatives of quinoline and phenylpropanoic acids possess significant antimicrobial properties. For instance, compounds similar to the target compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have reported the anticancer potential of quinoline derivatives. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with DNA and inhibition of topoisomerases. A notable study demonstrated that related compounds could significantly reduce tumor growth in murine models, suggesting that this compound may also exhibit similar effects.
Case Studies
- Case Study on Antimicrobial Activity :
- Case Study on Anticancer Effects :
Data Tables
| Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Antimicrobial | 2-({5-Ethyl...}-3-Phenylpropanoic Acid | 15 | S. aureus |
| Anticancer | 2-Ethylquinoline derivative | 10 | Topoisomerase II |
| Antioxidant | Related phenylpropanoic acid derivative | 25 | ROS scavenging |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interaction : The ability to intercalate into DNA or bind to DNA topoisomerases may lead to cytotoxic effects in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
